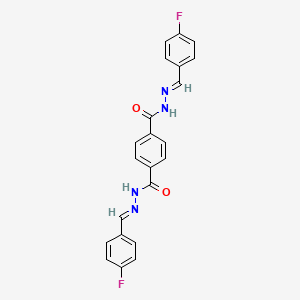

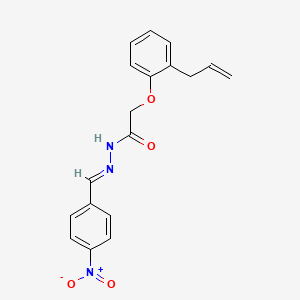

![molecular formula C13H11BrN2O2 B5569844 N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide is a compound of interest due to its structural complexity and potential for various applications in materials science and chemistry. While specific studies directly on this compound are limited, research on similar furan-based Schiff bases provides valuable insights into their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of similar furan-based Schiff bases involves condensation reactions between aldehydes and hydrazides. For example, a study by Zhu and Qiu (2011) details the preparation of Schiff bases by reacting 5-bromo-3-methoxysalicylaldehyde with hydrazides, underlining the typical synthetic pathway for compounds of this class (Mei-An Zhu & X. Qiu, 2011).

Molecular Structure Analysis

The crystal structure of similar compounds, as determined through X-ray crystallography, reveals significant details about their molecular geometry, including bond lengths and angles, and the planarity of the molecular structure. For instance, compounds synthesized by Zhu and Qiu were characterized by X-ray single-crystal determination, providing insights into the stereochemistry and electronic configuration of furan-based Schiff bases.

Chemical Reactions and Properties

Schiff bases, including furan derivatives, participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, due to their active methylene groups and the presence of nitrogen in the hydrazide moiety. These reactions can lead to a diverse range of derivatives with altered physical and chemical properties.

Physical Properties Analysis

The physical properties, such as melting points, solubility in different solvents, and crystallinity, of similar compounds can be inferred from their molecular structure. The presence of bromine and the furan ring contributes to the overall polarity and can influence solubility and melting point.

Chemical Properties Analysis

Furan-based Schiff bases exhibit a range of chemical properties, including photoluminescence and electrochemical behaviors. The electronic structure, particularly the delocalization of π electrons across the molecule, plays a crucial role in these properties. Chemical stability, reactivity towards various reagents, and potential for forming coordination complexes with metals are also notable chemical properties.

Wissenschaftliche Forschungsanwendungen

Antifungal and Antimicrobial Applications

- Novel triazolylmercaptoacetylthiosemicarbazide and triazolylmercaptomethyl-1,3,4-thiadiazole analogs were synthesized, showing varying degrees of antifungal activity against several fungi and yeast species, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans (Nalan Terzioğlu Klip et al., 2010).

- A series of substituted aryl hydrazones prepared by reacting hydrazides with aldehydes showed promising antibacterial and anti-fungal activities (S. Pattan et al., 2003).

- Diflunisal hydrazide-hydrazone derivatives exhibited antimycobacterial activity against Mycobacterium tuberculosis, antimicrobial activities against various bacteria, fungi, and yeast species (Ş. Küçükgüzel et al., 2003).

Synthesis and Structural Studies

- The synthesis of 4-{[(5-Methyl-2-furyl)methylene]hydrazinocarbonyl}pyridinium chloride monohydrate was achieved, providing insights into its planar structure and stabilization through hydrogen-bonding interactions (Limin Li et al., 2009).

- A novel furfurylidene N-acylhydrazone derived from natural safrole was discovered, named LASSBio-1215, showing potent antiplatelet activity through cyclooxygenase-1 (COX-1) or thromboxane synthase inhibition (A. P. D. Rodrigues et al., 2012).

Electrophilic Substitution and Catalysis

- Studies on 2-phenyl-5-(2-furyl)- and 2-phenyl-5-(2-thienyl)imidazoles explored electrophilic substitution reactions, contributing to the understanding of their chemical properties and potential applications (E. Vlasova et al., 2010).

- Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes was promoted by TBAF, avoiding the usage of arylboronic acid or stannane precursors for the synthesis of important RNA and DNA fluorescent probes (Yong Liang et al., 2014).

Eigenschaften

IUPAC Name |

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-12-7-6-11(18-12)9-15-16-13(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKTVSQDBQUXRL-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-phenylacetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

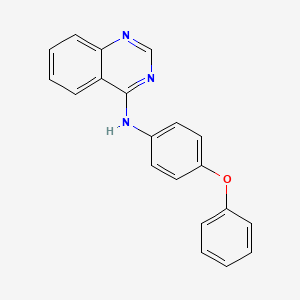

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)

![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)

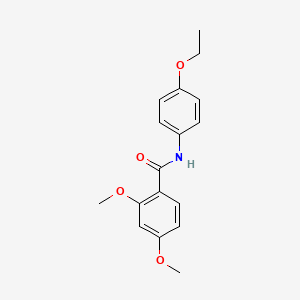

![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)

![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

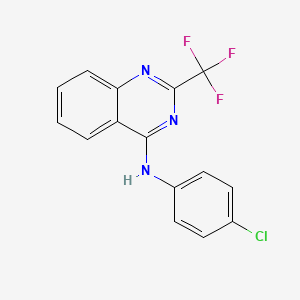

![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)

![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)

![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)

![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)